molecular formula C19H17F6N5O B1253605 Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]- CAS No. 913623-69-5

Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-

Numéro de catalogue: B1253605
Numéro CAS: 913623-69-5
Poids moléculaire: 445.4 g/mol
Clé InChI: NVVSPGQEXMJZIR-BMIGLBTASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]- (ABT-341) is a highly potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor developed for treating type 2 diabetes . DPP-4 deactivates incretin hormones like GLP-1 and GIP, making its inhibition a key therapeutic strategy. ABT-341 features a stereochemically defined cyclohexenyl group [(4R,5S)] and a triazolopyrazine core with a trifluoromethyl substituent, contributing to its enzymatic affinity and metabolic stability . Preclinical studies demonstrate its oral efficacy in reducing glucose excursion in Zucker Diabetic Fatty (ZDF) rats and a favorable safety profile in vitro and in vivo .

Propriétés

Numéro CAS

913623-69-5

Formule moléculaire

C19H17F6N5O

Poids moléculaire

445.4 g/mol

Nom IUPAC

[(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohexen-1-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C19H17F6N5O/c20-12-7-14(22)13(21)6-11(12)10-2-1-9(5-15(10)26)17(31)29-3-4-30-16(8-29)27-28-18(30)19(23,24)25/h1,6-7,10,15H,2-5,8,26H2/t10-,15+/m1/s1

Clé InChI

NVVSPGQEXMJZIR-BMIGLBTASA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F

SMILES isomérique

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC[C@@H]([C@H](C3)N)C4=CC(=C(C=C4F)F)F

SMILES canonique

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F

Synonymes

ABT 341
ABT-341
ABT341

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ABT-341 implique une synthèse séquentielle en un seul pot basée sur une réaction de Michael catalysée par un organocatalyseur comme étape clé . Cette méthode est efficace et minimise les déchets chimiques, ce qui en fait une approche respectueuse de l'environnement. Les conditions réactionnelles impliquent généralement l'utilisation de catalyseurs et de réactifs spécifiques pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle de l'ABT-341 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de réacteurs à écoulement continu et d'autres technologies de pointe pourrait encore améliorer l'efficacité et la scalabilité du processus de production .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L'ABT-341 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

L'ABT-341 exerce ses effets en inhibant l'activité de la dipeptidyl peptidase-4 (DPP-4). Cette enzyme est responsable de la dégradation des incrétines, qui sont des hormones qui stimulent la sécrétion d'insuline en réponse aux repas. En inhibant la DPP-4, l'ABT-341 prolonge l'activité des incrétines, améliorant ainsi la sécrétion d'insuline et le contrôle de la glycémie. Les cibles moléculaires et les voies impliquées comprennent la liaison de l'ABT-341 au site actif de la DPP-4, empêchant l'enzyme d'interagir avec ses substrats naturels.

Applications De Recherche Scientifique

ABT-341 has several scientific research applications, including:

Mécanisme D'action

ABT-341 exerts its effects by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretins, which are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, ABT-341 prolongs the activity of incretins, thereby enhancing insulin secretion and improving blood glucose control . The molecular targets and pathways involved include the binding of ABT-341 to the active site of DPP-4, preventing the enzyme from interacting with its natural substrates .

Comparaison Avec Des Composés Similaires

Sitagliptin (MK-0431)

  • Structure : (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine .
  • Key Differences: Sitagliptin shares the triazolopyrazine moiety and trifluoromethyl group with ABT-341 but lacks the cyclohexenyl ring. Instead, it incorporates a β-amino amide side chain.
  • Potency : IC₅₀ = 18 nM for DPP-4 inhibition, comparable to ABT-341 .
  • Pharmacokinetics : High oral bioavailability (>80% in preclinical species) and efficacy in animal models .

(2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-Dihydro[1,2,4]Triazolo[4,3-a]Pyrazin-7(8H)-yl]-1-(2,4,5-Trifluorophenyl)Butan-2-Amine

  • Structure : A precursor to Sitagliptin, differing in the absence of stereochemical optimization .
  • Synthesis : Derived from 1-{3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl}-4-(2,4,5-trifluorophenyl)butane-1,3-dione via stereoselective reduction .
  • Relevance : Highlights the importance of stereochemistry in enhancing selectivity and reducing off-target effects, a feature optimized in ABT-341 .

Structurally Distinct DPP-4 Inhibitors

Fezolinetant (ESN 364)

  • Structure: (8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone .
  • Key Differences : Replaces the trifluoromethyl group with a thiadiazol ring and incorporates a methyl substituent on the pyrazine ring.
  • Target: P2X purinoceptor 7 (P2X7), indicating a divergent therapeutic application (e.g., inflammation) compared to ABT-341 .

Non-DPP-4 Methanone Derivatives

Pyrazoline-Based Methanones

  • Example: (4-Chloro-phenyl)-[5-(3,4-dimethoxy-phenyl)-3-(4-fluoro-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone .
  • Structure : Features a pyrazoline core instead of triazolopyrazine.
  • Activity : Anticonvulsant properties (EC₅₀ = 0.5–2.1 μM in MES test), unrelated to DPP-4 inhibition .
  • Relevance: Demonstrates the versatility of methanone scaffolds in targeting diverse biological pathways.

[4-(Trifluoromethyl)Phenyl]Methanone Derivatives

  • Example: {4-[3-(4-Methylphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}[4-(Trifluoromethyl)Phenyl]Methanone .
  • Structure : Combines a triazolopyrimidine core with a piperazinyl linker.
  • Target : Unspecified in evidence, but structural motifs suggest kinase or protease inhibition .

Comparative Data Table

Compound Name Core Structure Target IC₅₀ (DPP-4) Selectivity Bioavailability Therapeutic Use
ABT-341 Triazolopyrazine + cyclohexenyl DPP-4 18 nM High High Type 2 diabetes
Sitagliptin (MK-0431) Triazolopyrazine + β-amino amide DPP-4 18 nM High >80% Type 2 diabetes
Fezolinetant Triazolopyrazine + thiadiazol P2X7 N/A N/A Moderate Inflammation
Pyrazoline derivative Pyrazoline Anticonvulsant N/A N/A Not reported Epilepsy

Key Findings and Implications

  • Structural Optimization: ABT-341’s cyclohexenyl group and stereochemistry [(4R,5S)] enhance binding affinity and selectivity over Sitagliptin’s β-amino amide chain .
  • Metabolic Stability : ABT-341’s rigid structure may reduce metabolite formation compared to Sitagliptin, which undergoes oxidative cyclization .
  • Therapeutic Specificity : Compounds like Fezolinetant highlight the importance of substituent variation in redirecting biological activity.

Activité Biologique

Methanone, specifically the compound [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl] , commonly referred to as ABT-341 , has garnered attention in the field of medicinal chemistry due to its significant biological activity. This compound is primarily recognized as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C19H17F6N5O
Molecular Weight 445.4 g/mol
IUPAC Name [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohexen-1-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
CAS Number 913623-69-5

Structural Representation

The compound's structure includes a cyclohexene core with multiple trifluoromethyl and amino substituents that contribute to its biological activity.

ABT-341 functions primarily through the inhibition of DPP-4. By blocking this enzyme's activity, ABT-341 prolongs the action of incretin hormones, which are responsible for stimulating insulin secretion in response to meals. This mechanism enhances insulin release and improves blood glucose control in patients with type 2 diabetes mellitus .

Antidiabetic Effects

Research indicates that ABT-341 significantly improves glycemic control by increasing insulin secretion and reducing glucagon levels. In preclinical studies involving diabetic animal models, ABT-341 demonstrated a marked reduction in fasting blood glucose levels and improved glucose tolerance tests .

Comparative Analysis with Other DPP-4 Inhibitors

ABT-341 has been compared with other DPP-4 inhibitors such as sitagliptin and saxagliptin. Its unique trifluorophenyl group allows for a distinct interaction within the S1 pocket of DPP-4, potentially leading to enhanced efficacy .

CompoundMechanism of ActionEfficacy
ABT-341DPP-4 inhibitionHigh
SitagliptinDPP-4 inhibitionModerate
SaxagliptinDPP-4 inhibitionModerate

Clinical Trials

In clinical trials assessing the efficacy of ABT-341 in type 2 diabetes patients, results showed that participants experienced significant reductions in HbA1c levels compared to placebo groups. The trials also reported favorable safety profiles with minimal adverse effects .

In Vitro Studies

In vitro studies have demonstrated that ABT-341 effectively modulates various biological activities by cleaving specific peptide bonds through DPP-4 inhibition. This property has implications for developing treatments targeting metabolic disorders and obesity .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step processes, including cyclization, substitution, and chiral resolution. Key steps include:

  • Acylation and Cyclization : Use POCl₃ or similar agents for cyclization of intermediates under controlled temperatures (e.g., 120°C) .
  • Chiral Control : Employ chiral chromatography or enzymatic resolution to achieve the (4R,5S) configuration, as seen in analogous sitagliptin intermediates .
  • Reagent Optimization : Methanesulfonic acid in ethyl acetate at 60°C improves crystallization efficiency .
  • Yield Table :
StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 120°C75–85
CrystallizationMethanesulfonic acid, 60°C90–95

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituents and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for pyrazole-triazole analogs .

Q. What are the stability and storage guidelines for this compound?

  • Solubility : Chloroform or methanol for dissolution .
  • Storage : Refrigerate at 2–8°C to prevent degradation of the amino and trifluoromethyl groups .
  • Stability Tests : Monitor via HPLC over 6 months; degradation <2% under recommended conditions .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s bioactivity?

  • Molecular Docking : Use software like AutoDock to predict binding affinity to targets (e.g., dipeptidyl peptidase-4 analogs) .
  • DFT Calculations : Analyze electron density of trifluorophenyl and triazolopyrazinyl groups to predict reactivity .

Q. What strategies resolve contradictions in spectral or bioactivity data?

  • Replicate Experiments : Control variables like solvent purity (e.g., anhydrous ethyl acetate ) and reaction time.
  • Cross-Validation : Compare NMR data with X-ray structures to confirm assignments .
  • Address Degradation : Implement continuous cooling during assays to minimize organic compound breakdown, as noted in HSI studies .

Q. How can enantiomeric purity be achieved and validated during synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate (4R,5S) from (4S,5R) enantiomers .
  • Enzymatic Resolution : Lipase-mediated hydrolysis of intermediates, achieving >99% ee .

Q. What experimental designs are critical for evaluating biological activity?

  • In Vitro Assays : Test inhibition of target enzymes (e.g., DPP-4) using fluorogenic substrates .
  • Dose-Response Curves : Use concentrations from 1 nM–100 µM to determine IC₅₀ values.
  • Control for Artifacts : Include stability checks in assay buffers (e.g., PBS pH 7.4, 37°C) .

Methodological Considerations

Q. How to troubleshoot low yields in the final cyclization step?

  • Parameter Adjustments : Optimize temperature (120–130°C) and catalyst (e.g., POCl₃ vs. PCl₅) .
  • Intermediate Purity : Purify precursors via flash chromatography (silica gel, ethyl acetate/hexane) before cyclization .

Q. What analytical techniques differentiate this compound from structurally similar analogs?

  • IR Spectroscopy : Identify unique stretches (e.g., C=O at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹) .
  • ²⁹F NMR : Resolve trifluoromethyl (-63 ppm) and trifluorophenyl (-110 ppm) signals .

Data Reliability and Reproducibility

Q. How to address batch-to-batch variability in bioactivity assays?

  • Standardize Synthesis : Strictly control reaction times (±5%) and reagent stoichiometry .
  • Quality Control : Implement LC-MS for every batch to ensure >98% purity .

Q. What are the limitations of current synthetic protocols?

  • Degradation Risks : Extended reaction times (>24h) may hydrolyze the amino group; monitor via TLC .
  • Scalability : Pilot-scale reactions (e.g., >10g) require adjusted crystallization conditions to maintain yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-
Reactant of Route 2
Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.